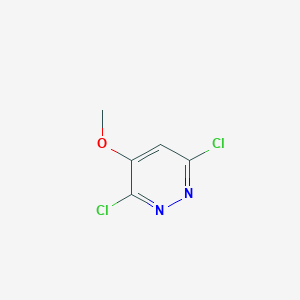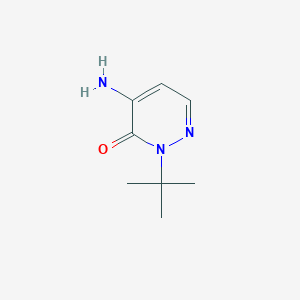
4-Chloro-3-fluoro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-DL-phenylalanine is a compound with a molecular weight of 217.63 . It is known to act pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .
Synthesis Analysis
Fluorinated phenylalanines, including 4-Chloro-3-fluoro-DL-phenylalanine, have been synthesized using various methods . The synthetic approaches often involve introducing fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .Molecular Structure Analysis
The IUPAC name for 4-Chloro-3-fluoro-DL-phenylalanine is 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid . The InChI code for this compound is 1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .Chemical Reactions Analysis
4-Chloro-3-fluoro-DL-phenylalanine is known to inhibit 5-hydroxytrytamine (5-HT) synthesis . It can also reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-DL-phenylalanine is a solid powder at room temperature . It has a boiling point of 243-245 degrees Celsius (dec.) . The compound is soluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming .Aplicaciones Científicas De Investigación
Neurotransmitter Synthesis Inhibition
4-Chloro-3-fluoro-DL-phenylalanine: is known to act as an irreversible inhibitor of tryptophan hydroxylase . This enzyme is crucial for the synthesis of serotonin, a key neurotransmitter in the brain. By inhibiting this enzyme, the compound can be used to study the effects of serotonin depletion on behavior and neurological processes in various animal models .
Study of Serotonergic System
Due to its role in depleting serotonin, 4-Chloro-3-fluoro-DL-phenylalanine can be used to investigate the function of the serotonergic system. This includes research into mood disorders, sleep regulation, and neurogenesis .
Pharmacological Research
This compound’s ability to deplete serotonin makes it valuable for pharmacological studies, particularly for the development of drugs that target the serotonergic system. It can help in understanding the pathways and potential side effects of new pharmacological agents .
Genetic Transformation Studies
In microbiology, 4-Chloro-3-fluoro-DL-phenylalanine can be used for the selection of transformants. For example, it has been used in the selection of Enterococcus faecalis transformants with specific plasmids .
Behavioral Studies
Animal models, such as zebrafish and rats, can be treated with 4-Chloro-3-fluoro-DL-phenylalanine to induce behavioral changes. This is particularly useful in studies of insomnia or altered sleep patterns, as the compound affects serotonin levels, which are linked to sleep regulation .
Developmental Biology
The compound can be used to treat embryos to examine its effect on serotonin during critical periods of development. This can provide insights into the role of neurotransmitters in early development and the potential impact of their disruption .
Neurotoxicity Studies
4-Chloro-3-fluoro-DL-phenylalanine: can be used to induce a neurotoxic environment by depleting serotonin. This allows researchers to study the mechanisms of neurotoxicity and the brain’s response to decreased levels of neurotransmitters .
Feeding Behavior Research
In studies involving flies, 4-Chloro-3-fluoro-DL-phenylalanine can be used to explore the effect of serotonin on feeding behavior. By altering serotonin levels, researchers can observe changes in feeding patterns and preferences .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-3-fluoro-DL-phenylalanine is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme that plays a crucial role in the synthesis of serotonin (5-HT), a neurotransmitter that regulates various physiological processes in the body .
Mode of Action
4-Chloro-3-fluoro-DL-phenylalanine acts as an inhibitor of TPH1 . By inhibiting TPH1, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels .
Biochemical Pathways
The inhibition of TPH1 disrupts the serotonin synthesis pathway . This disruption can lead to a variety of downstream effects, including changes in mood, sleep, appetite, and other physiological processes that are regulated by serotonin .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of serotonin synthesis by 4-Chloro-3-fluoro-DL-phenylalanine can lead to a variety of effects at the molecular and cellular levels. For example, it has been shown to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoro-DL-phenylalanine. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARTVDUTCAAMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-DL-phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)



![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

